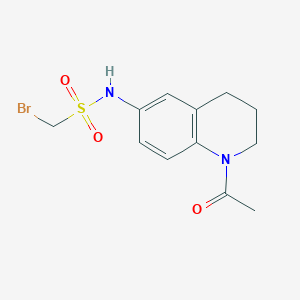

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

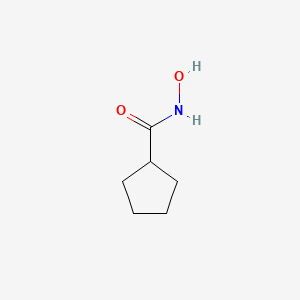

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide, also known as ABMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Applications De Recherche Scientifique

Histone Deacetylase Inhibitors in Cancer Research : Tetrahydroquinoline derivatives, specifically those related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl), have been developed as potent histone deacetylase (HDAC) inhibitors. These compounds, such as (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, exhibit marked anti-HDAC and antiproliferative activity, making them potential candidates for prostate cancer treatment. In a xenograft tumor model, these compounds significantly suppressed the growth of PC-3 prostate cancer cells (Liu et al., 2015).

Synthesis of Quinoline Derivatives : Research on the bromination of 1,2,3,4-tetrahydroquinoline has led to efficient one-pot synthesis methods for creating synthetically valuable quinoline derivatives. These methods have enabled the production of compounds like 6,8-dibromo-1,2,3,4-tetrahydroquinoline in high yields, which are important for further chemical transformations (Şahin et al., 2008).

Antibiotic Discovery : A tetrahydroquinoline derivative, identified as helquinoline, was discovered as a new antibiotic from the bacterium Janibacter limosus. This compound demonstrated significant biological activity against bacteria and fungi, highlighting its potential in addressing antibiotic resistance (Asolkar et al., 2004).

Structural and Molecular Studies : Tetrahydroquinoline derivatives like N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide have been studied for their molecular and crystal structures, providing insights into the role of intra- and intermolecular interactions in their properties. Such studies are crucial for understanding the chemical behavior of these compounds (Bougheloum et al., 2013).

Radioactive Tracers in Brain Disease Imaging : N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and labeled with carbon-11 and fluorine-18. These compounds are potential positron emission tomography (PET) AMPA receptor ligands, useful for imaging brain diseases (Gao et al., 2006).

Anticancer and Antioxidant Activities : Arylsulfonamide-based quinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds showed significant activity against various cancer cell lines, fungi, and bacteria, indicating their potential in medicinal chemistry (Kumar & Vijayakumar, 2017).

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-1-bromomethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3S/c1-9(16)15-6-2-3-10-7-11(4-5-12(10)15)14-19(17,18)8-13/h4-5,7,14H,2-3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGJTHHIIYELDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-bromomethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide](/img/structure/B2417804.png)

![(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2417805.png)

![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)

![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)

![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2417824.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)